molecular formula C21H23NO2 B4651917 8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline

8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline

Cat. No. B4651917
M. Wt: 321.4 g/mol
InChI Key: BLMYQQSGQBFORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This quinoline derivative has been found to possess several biochemical and physiological effects that make it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in the progression of various diseases. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has also been found to possess antioxidant properties, which may help protect cells from oxidative damage. Additionally, it has been shown to inhibit the growth of certain microorganisms, including bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline in lab experiments is its broad range of potential therapeutic applications. The compound has been found to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the investigation of 8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further investigation is needed to fully understand the mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, more studies are needed to evaluate the safety and efficacy of the compound in various disease models.

Scientific Research Applications

8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline has been investigated for its potential therapeutic applications in various scientific research fields. It has been found to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-methyl-8-[2-(3-propan-2-ylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-15(2)18-7-4-8-19(14-18)23-12-13-24-20-9-5-6-17-11-10-16(3)22-21(17)20/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMYQQSGQBFORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=CC(=C3)C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-[2-(3-propan-2-ylphenoxy)ethoxy]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.